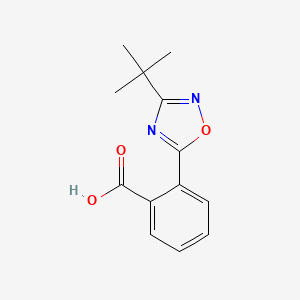![molecular formula C6H4BrN3 B1372688 5-溴-1H-吡唑并[3,4-b]吡啶 CAS No. 875781-17-2](/img/structure/B1372688.png)
5-溴-1H-吡唑并[3,4-b]吡啶
概述
描述
5-Bromo-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. It is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
科学研究应用
5-Bromo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various kinases, such as tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Research: The compound is used in studies related to cell proliferation, differentiation, and survival pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-bromo-1H-pyrazolo[3,4-b]pyridine: interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s interaction with the intramembrane kinase domain of the TRKs . Once the TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by 5-bromo-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by 5-bromo-1H-pyrazolo[3,4-b]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-bromo-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The pharmacokinetics of 5-bromo-1H-pyrazolo[3,4-b]pyridine One derivative of the compound, referred to as compound c03, has been shown to possess good plasma stability . This suggests that 5-bromo-1H-pyrazolo[3,4-b]pyridine may also have favorable ADME properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of 5-bromo-1H-pyrazolo[3,4-b]pyridine ’s action include the inhibition of cell proliferation . For instance, compound C03 was found to inhibit the proliferation of the Km-12 cell line . This suggests that 5-bromo-1H-pyrazolo[3,4-b]pyridine may have similar effects on cell proliferation .
生化分析
Biochemical Properties
5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound has been shown to inhibit TRKA with an IC50 value of 56 nM, demonstrating its potency . Additionally, 5-Bromo-1H-pyrazolo[3,4-b]pyridine interacts with various cytochrome P450 isoforms, although it exhibits low inhibitory activity except for CYP2C9 . These interactions highlight the compound’s potential as a selective inhibitor in biochemical assays.
Cellular Effects
5-Bromo-1H-pyrazolo[3,4-b]pyridine has been observed to affect various types of cells and cellular processes. In particular, it inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound also shows selectivity for the MCF-7 cell line and HUVEC cell line, indicating its potential use in targeting specific cancer cells . Furthermore, 5-Bromo-1H-pyrazolo[3,4-b]pyridine influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 5-Bromo-1H-pyrazolo[3,4-b]pyridine involves its binding interactions with TRKs. The compound binds to the kinase domain of TRKA, leading to the inhibition of its phosphorylation activity . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and survival. Additionally, 5-Bromo-1H-pyrazolo[3,4-b]pyridine may also affect gene expression by modulating the activity of transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-pyrazolo[3,4-b]pyridine have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, making it suitable for extended studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKA activity, with higher doses leading to more pronounced effects . At high doses, 5-Bromo-1H-pyrazolo[3,4-b]pyridine may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Bromo-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, particularly those related to its interaction with cytochrome P450 enzymes. The compound’s low inhibitory activity towards most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively target specific cell lines suggests that it may be actively transported or preferentially accumulated in certain tissues . Understanding the mechanisms underlying its transport and distribution is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Another method involves the reaction of pyrazole with 1,3-dicarbonyl compounds in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 5-bromo-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
PMB-Cl: Used for protecting the NH group during synthesis.
Phosphorus Oxychloride: Used in the synthesis of pyrazolopyridine derivatives.
Major Products Formed
The major products formed from the reactions of 5-bromo-1H-pyrazolo[3,4-b]pyridine depend on the specific reaction conditions and reagents used. For example, iodination and subsequent protection steps yield intermediates that can be further functionalized .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but without the bromine atom.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a pyrrole ring fused to a pyridine ring.
Uniqueness
5-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom at the 5-position, which can be exploited for further functionalization and derivatization. This makes it a valuable scaffold in medicinal chemistry for the development of targeted therapies .
属性
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYLPMLKGQZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654277 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-17-2 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry?
A1: 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block for synthesizing various derivatives with potential biological activities. For example, research highlights its use in developing:
- Antibacterial Agents: Derivatives like 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- Antioxidant Agents: The same study also revealed that some of these derivatives exhibit moderate to good antioxidant properties, as evidenced by DPPH and superoxide radical scavenging assays. []
- Cyclin-Dependent Kinase (Cdk) Inhibitors: Researchers have explored the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine in synthesizing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are potential Cdk inhibitors, crucial targets for anticancer therapies. []
Q2: How does the structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine contribute to its versatility in synthetic applications?
A2: The presence of bromine at the 5-position and the nitrogen-containing pyrazolo[3,4-b]pyridine core offers multiple reactive sites for chemical modifications.
- Halogen Substitution: The bromine atom can undergo various substitution reactions, like copper-catalyzed coupling reactions, enabling the introduction of diverse substituents, as demonstrated in the synthesis of the sulfonamide derivatives. []
- Core Functionalization: The pyrazolo[3,4-b]pyridine core itself can be further functionalized. For instance, it can undergo reactions like Sommelet reaction to introduce an aldehyde group at the 3-position, as seen in the synthesis of 7-azaindazole-chalcone derivatives. []
Q3: Have any structure-activity relationship (SAR) studies been conducted on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives?
A3: Yes, the research on organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents explored SAR by synthesizing a series of compounds with varying substituents on the pyrazolo[3,4-b]pyridine core and evaluating their cytotoxicity, cell cycle effects, and Cdk inhibitory activity. [] While specific details regarding the impact of different substituents are not provided in the abstract, this study highlights the importance of SAR investigations in optimizing the biological activity of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
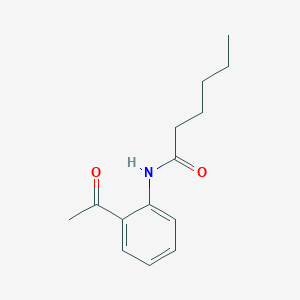
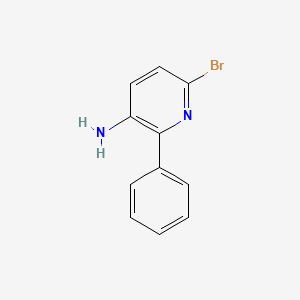
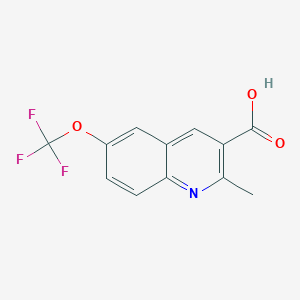
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
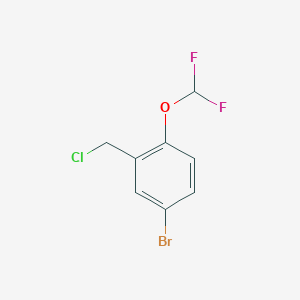

![7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)

